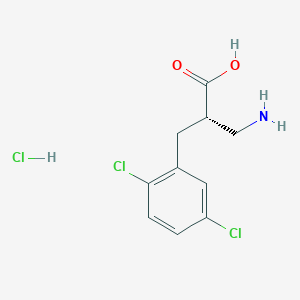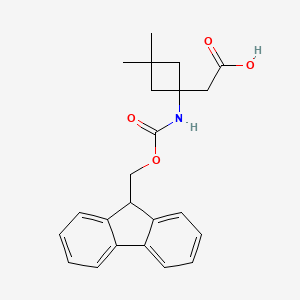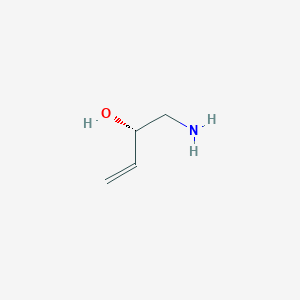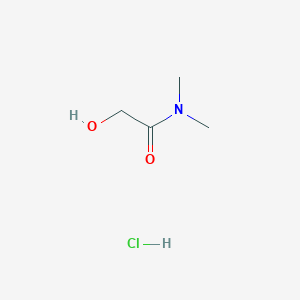
2-Hydroxy-N,N-dimethylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,N-dimethylacetamide hydrochloride is a chemical compound with the molecular formula C4H10ClNO2. It is a derivative of acetamide, where the amide nitrogen is substituted with two methyl groups and a hydroxyl group is attached to the alpha carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethylacetamide hydrochloride typically involves the reaction of N,N-dimethylacetamide with a hydroxylating agent. One common method is the hydroxylation of N,N-dimethylacetamide using hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N-dimethylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form N,N-dimethylacetamide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-dimethylacetamide.
Reduction: Formation of N,N-dimethylacetamide.
Substitution: Formation of various substituted acetamides depending on the reagent used.
Scientific Research Applications
2-Hydroxy-N,N-dimethylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N-dimethylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-hydroxyacetamide
- 2,2’-Oxydiacetamide
- 2-Chloro-N,N-diethylacetamide
- 2-Chloro-N,N-dimethylacetamide
- Glycolamide
Uniqueness
2-Hydroxy-N,N-dimethylacetamide hydrochloride is unique due to the presence of both hydroxyl and dimethylamide functional groups. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in various chemical reactions. Its versatility makes it a valuable compound in multiple scientific and industrial applications.
Properties
Molecular Formula |
C4H10ClNO2 |
|---|---|
Molecular Weight |
139.58 g/mol |
IUPAC Name |
2-hydroxy-N,N-dimethylacetamide;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5(2)4(7)3-6;/h6H,3H2,1-2H3;1H |
InChI Key |
XEXJGKZFZKIHQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


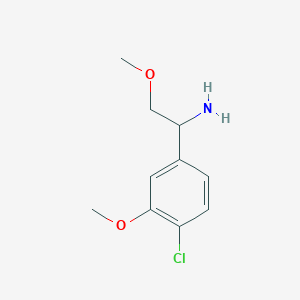
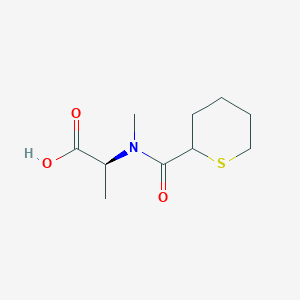
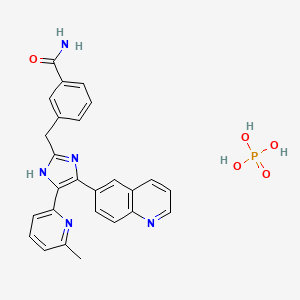


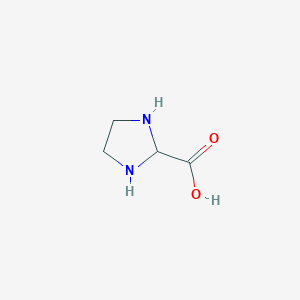
![2-(Methylsulfonyl)-2-azaspiro[3.3]heptan-6-amine](/img/structure/B12979001.png)
![Ethyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12979002.png)

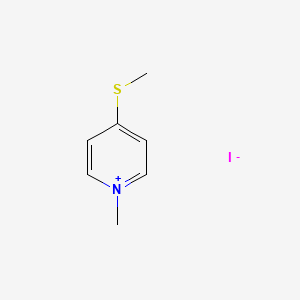
![2-Methylbenzo[d]oxazole-5-thiol](/img/structure/B12979036.png)
